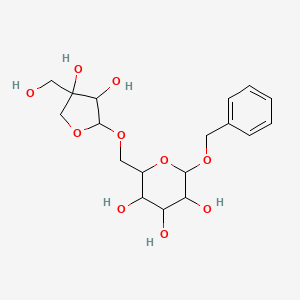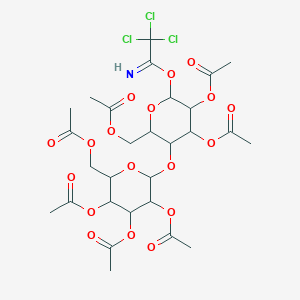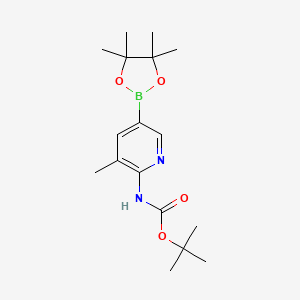![molecular formula C10H17N5O B15130678 N-({1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)acetamide](/img/structure/B15130678.png)
N-({1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]methyl}acetamide hydrochloride is a synthetic compound that features a pyrrolidine ring, a triazole ring, and an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]methyl}acetamide hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone.
Construction of the Triazole Ring: The triazole ring is often formed via a click chemistry reaction, where an azide and an alkyne react in the presence of a copper catalyst to form the 1,2,3-triazole ring.
Coupling of the Rings: The pyrrolidine and triazole rings are then coupled through a suitable linker, such as a methylene bridge, to form the desired compound.
Acetylation: The final step involves acetylation to introduce the acetamide group, followed by conversion to the hydrochloride salt for improved stability and solubility.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-{[1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]methyl}acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrrolidine or triazole rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-{[1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]methyl}acetamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with applications in enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of N-{[1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]methyl}acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-ones, which exhibit similar biological activities.
Triazole Derivatives: Compounds with the 1,2,3-triazole ring, known for their stability and ability to participate in click chemistry reactions.
Acetamide Derivatives: Compounds with the acetamide group, which are commonly found in pharmaceuticals and agrochemicals.
Uniqueness
N-{[1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]methyl}acetamide hydrochloride is unique due to its combination of the pyrrolidine, triazole, and acetamide moieties. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H17N5O |
|---|---|
Molekulargewicht |
223.28 g/mol |
IUPAC-Name |
N-[[1-(pyrrolidin-2-ylmethyl)triazol-4-yl]methyl]acetamide |
InChI |
InChI=1S/C10H17N5O/c1-8(16)12-5-10-7-15(14-13-10)6-9-3-2-4-11-9/h7,9,11H,2-6H2,1H3,(H,12,16) |
InChI-Schlüssel |
ITTYCUHIFIXBPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCC1=CN(N=N1)CC2CCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



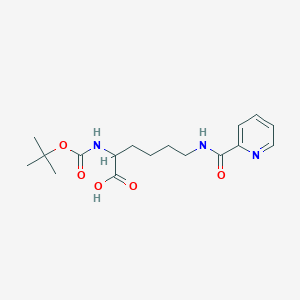
![4-ethyl-N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B15130613.png)
![(NZ)-N-[1-(2-aminophenyl)ethylidene]hydroxylamine](/img/structure/B15130621.png)
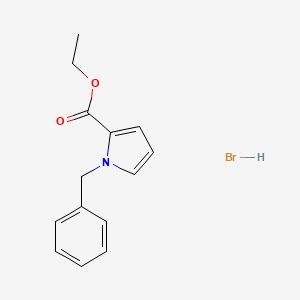
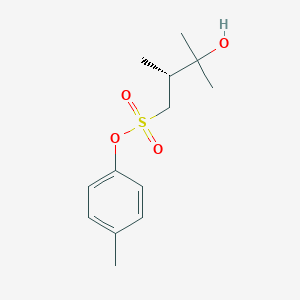
![(2R)-2-chlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B15130634.png)
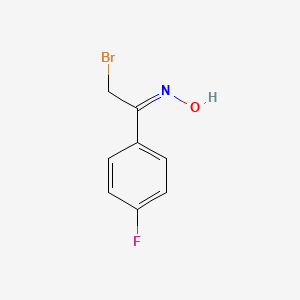
![17-(1,5-dimethylhexyl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl benzoate](/img/structure/B15130661.png)
